molecular formula C24H20FN3O3S2 B11342442 N-(3-fluorophenyl)-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide

N-(3-fluorophenyl)-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide

Cat. No.: B11342442
M. Wt: 481.6 g/mol
InChI Key: LJRDTTBDDITYMW-UHFFFAOYSA-N
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Description

2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-(3-FLUOROPHENYL)ACETAMIDE is a complex organic compound that features a benzenesulfonyl group, a methylphenyl group, and an imidazole ring

Preparation Methods

The synthesis of 2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-(3-FLUOROPHENYL)ACETAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized by reacting a suitable aldehyde with an amine and a sulfur source under acidic conditions.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced through a sulfonylation reaction, where a benzenesulfonyl chloride reacts with the imidazole derivative.

    Attachment of the Methylphenyl Group: This step involves a Friedel-Crafts alkylation reaction to attach the methylphenyl group to the imidazole ring.

    Final Coupling with 3-Fluorophenylacetamide: The final step involves coupling the intermediate with 3-fluorophenylacetamide under suitable conditions to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-(3-FLUOROPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the imidazole ring or the benzenesulfonyl group, depending on the reagents and conditions used.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

    Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.

Scientific Research Applications

2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-(3-FLUOROPHENYL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Material Science: The compound’s unique properties make it a candidate for use in the development of advanced materials with specific functionalities.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-(3-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The benzenesulfonyl group and the imidazole ring are key functional groups that interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar compounds to 2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-(3-FLUOROPHENYL)ACETAMIDE include:

The uniqueness of 2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-(3-FLUOROPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H20FN3O3S2

Molecular Weight

481.6 g/mol

IUPAC Name

2-[[5-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C24H20FN3O3S2/c1-16-10-12-17(13-11-16)22-27-23(24(28-22)33(30,31)20-8-3-2-4-9-20)32-15-21(29)26-19-7-5-6-18(25)14-19/h2-14H,15H2,1H3,(H,26,29)(H,27,28)

InChI Key

LJRDTTBDDITYMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(N2)S(=O)(=O)C3=CC=CC=C3)SCC(=O)NC4=CC(=CC=C4)F

Origin of Product

United States

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